![molecular formula C9H7BrO B2768030 1-Bromo-3-(prop-2-yn-1-yloxy)benzene CAS No. 114855-35-5](/img/structure/B2768030.png)
1-Bromo-3-(prop-2-yn-1-yloxy)benzene
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Overview
Description
1-Bromo-3-(prop-2-yn-1-yloxy)benzene is a chemical compound with the empirical formula C9H7BrO . It has a molecular weight of 211.06 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of (prop-2-ynyloxy) benzene derivatives, which includes this compound, involves a reaction with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) . Electron withdrawing groups favor the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringBrC1=CC=CC(OCC#C)=C1
. The InChI key for this compound is NWOMEMWJZOKRQR-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Biological Evaluation
A convenient method for synthesizing (prop-2-ynyloxy)benzene derivatives, including 1-Bromo-3-(prop-2-yn-1-yloxy)benzene, has been developed. This method has proven effective for creating compounds with potential antiurease and antibacterial effects against harmful substances (Batool et al., 2014).
Structural Analysis and Crystallography
The compound 3-(Prop-2-yn-1-yloxy)phthalonitrile, a derivative, exhibits a nearly coplanar structure with interesting supramolecular features, such as C—H⋯N interactions, which are significant in crystallography studies (Jan et al., 2013).
Antioxidant and Antimicrobial Properties
Derivatives like 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde have been synthesized and evaluated for their antioxidant, antimicrobial, and anticancer properties. These compounds have shown significant potential in these areas, particularly against certain bacteria and cancer cell lines (Konuş et al., 2019).
Heterocyclic Compound Synthesis
A novel series of heterocyclic systems derived from eugenol and 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene were synthesized. These compounds exhibit significant cytotoxicity against various cancer cell lines, demonstrating their potential in medical research (Taia et al., 2020).
Dendrimer Synthesis
1-Bromo-4-(prop-2-enyl)benzene, a related compound, has been used for the regiospecific hydrosilylation, leading to the creation of molecular building block precursors. These are pivotal in the synthesis of modified carbosilane dendrimers, showing its significance in the field of materials science (Casado & Stobart, 2000).
Electrosynthesis in Organic Chemistry
The compound has also been utilized in electrosynthesis studies, specifically in the selective radical cyclization of propargyl bromoethers to produce tetrahydrofuran derivatives. This demonstrates its utility in complex organic synthesis processes (Esteves et al., 2007).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested . The safety information pictograms include GHS06, which represents acute toxicity . The precautionary statements include P301 + P330 + P331 + P310, which advise to rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician if swallowed .
properties
IUPAC Name |
1-bromo-3-prop-2-ynoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOMEMWJZOKRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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